1-Amino-3-(2-aminoethyl)urea dihydrochloride
Overview
Description
Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This behavior mimics the helix-to-sheet transition shown by peptides, with implications for self-assembly and the design of foldamers equilibrating with sheetlike structures (Corbin et al., 2001).
Eco-Friendly Synthesis Using Urea as Organo-Catalyst
A novel, eco-friendly synthesis approach using urea as an organo-catalyst facilitates the creation of diverse, functionalized pyrans and heterocyclic scaffolds. This method offers an environmentally benign alternative for synthesizing pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).
Urea-Fluoride Interaction and Proton Transfer
Research on 1,3-bis(4-nitrophenyl)urea interactions with various oxoanions, including fluoride, has revealed insights into the nature of urea-fluoride interactions. This study provides a deeper understanding of hydrogen bonding and proton transfer mechanisms (Boiocchi et al., 2004).
Self-Healing Elastomers Based on Urea Derivatives
Aromatic disulfide metathesis, facilitated by bis(4-aminophenyl) disulfide, has been utilized to design self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature, highlighting applications in materials science (Rekondo et al., 2014).
Urease-Like Catalytic Activities of Dinuclear Nickel Complexes
Dinuclear nickel complexes have been synthesized to mimic the catalytic properties of urease, an enzyme that efficiently catalyzes the hydrolysis of urea. This research contributes to the understanding of enzyme mimics and their applications in catalysis and organic synthesis (Kundu et al., 2021).
Properties
IUPAC Name |
1-amino-3-(2-aminoethyl)urea;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4O.2ClH/c4-1-2-6-3(8)7-5;;/h1-2,4-5H2,(H2,6,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFSIGQEDRREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)NN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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